REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[OH:11]O>C(O)(=O)C>[CH3:1][S:2]([C:3]1[NH:4][CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])=[O:11]
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
|
Smiles
|
CSC=1NC=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
OO
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo (after first checking that no peroxide
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Type
|
CUSTOM
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Details
|
was recrystallised from propan-2-ol
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)C=1NC=CC1[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |